molecular formula C16H18BrNO3S B14535901 N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide CAS No. 62035-60-3

N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide

Cat. No.: B14535901
CAS No.: 62035-60-3
M. Wt: 384.3 g/mol
InChI Key: KRWISEABSCIBHD-UHFFFAOYSA-N
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Description

N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide is an organic compound that features a brominated propyl chain attached to a methoxyphenyl group, which is further connected to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide typically involves a multi-step process. One common method includes the bromination of a propyl chain followed by its attachment to a methoxyphenyl group. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide moiety. Specific reaction conditions, such as the use of brominating agents and sulfonating reagents, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the bromine atom can result in various substituted derivatives .

Scientific Research Applications

N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-Bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide include:

    N-[2-Bromo-1-(4-methoxyphenyl)propyl]benzenesulfonamide: Differing by the position of the methoxy group.

    N-[2-Bromo-1-(3-hydroxyphenyl)propyl]benzenesulfonamide: Differing by the presence of a hydroxy group instead of a methoxy group.

    N-[2-Chloro-1-(3-methoxyphenyl)propyl]benzenesulfonamide: Differing by the presence of a chlorine atom instead of a bromine atom.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62035-60-3

Molecular Formula

C16H18BrNO3S

Molecular Weight

384.3 g/mol

IUPAC Name

N-[2-bromo-1-(3-methoxyphenyl)propyl]benzenesulfonamide

InChI

InChI=1S/C16H18BrNO3S/c1-12(17)16(13-7-6-8-14(11-13)21-2)18-22(19,20)15-9-4-3-5-10-15/h3-12,16,18H,1-2H3

InChI Key

KRWISEABSCIBHD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC)NS(=O)(=O)C2=CC=CC=C2)Br

Origin of Product

United States

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